molecular formula C6H6O B121304 Phenol-d5 CAS No. 4165-62-2

Phenol-d5

Cat. No.: B121304
CAS No.: 4165-62-2
M. Wt: 99.14 g/mol
InChI Key: ISWSIDIOOBJBQZ-RALIUCGRSA-N
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Mechanism of Action

Target of Action

Phenol-d5, an isotope-labeled analog of phenol, is primarily used as an internal analytical standard for accurate data interpretation . The primary targets of this compound are similar to those of Phenol, which is active against a wide range of micro-organisms including some fungi and viruses .

Mode of Action

Phenol, the parent compound of this compound, is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . It is reasonable to infer that this compound may have a similar mode of action, given its structural similarity to Phenol.

Biochemical Pathways

The biochemical pathways of this compound are likely to be similar to those of Phenol. Phenolic compounds, such as Phenol, are secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids . These compounds possess an aromatic ring and various OH groups which are linked to it . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Phenol has low plasma levels and poor oral bioavailability due to rapid first-pass metabolism of the phenol moieties . It is reasonable to infer that this compound may have similar pharmacokinetic properties, given its structural similarity to Phenol.

Result of Action

The parent compound phenol has been used to disinfect skin and to relieve itching . It is also used as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis . Given the structural similarity between Phenol and this compound, it is reasonable to infer that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol-d5 is typically synthesized by the reaction of phenol with deuterium gas. The process involves the following steps:

Industrial Production Methods: On an industrial scale, this compound can be produced using similar methods but with larger reaction vessels and more stringent control over reaction conditions to ensure high yield and purity. The use of catalysts may also be employed to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Phenol-d5 undergoes various chemical reactions similar to phenol, with some differences due to the presence of deuterium:

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a catalyst.

    Nitration: Nitric acid and sulfuric acid.

    Sulfonation: Sulfuric acid.

    Friedel-Crafts Alkylation: Alkyl halides and aluminum chloride.

    Oxidation: Sodium dichromate or potassium nitrosodisulfonate.

    Reduction: Sodium borohydride.

Major Products:

    Halogenated Phenols: Chlorophenol, bromophenol.

    Nitrophenols: 2-nitrophenol, 4-nitrophenol.

    Sulfonated Phenols: Phenol sulfonic acid.

    Quinones: 2,5-cyclohexadiene-1,4-dione.

Comparison with Similar Compounds

Phenol-d5 stands out due to its specific isotopic labeling, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

2,3,4,5,6-pentadeuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4165-62-2
Record name Phen-d5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4165-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phen-d5-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4165-62-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the applications of phenol-d5 in studying polymer dynamics?

A2: this compound acts as a probe molecule to study the amorphous regions of polymers like Nylon 6 []. By incorporating this compound into the polymer matrix and employing deuterium nuclear magnetic resonance (NMR) spectroscopy, researchers can analyze the mobility and orientation of this compound molecules within the polymer network under different conditions, such as uniaxial deformation. Changes in the NMR spectra, like quadrupolar splitting and line width, provide valuable insights into the polymer's molecular dynamics and response to external stress or strain.

Q2: What unique insights does studying both phenol-h6 and this compound offer in spectroscopy?

A3: Comparing the vibrational spectra of phenol-h6 and this compound unveils crucial information about intramolecular vibrational energy redistribution (IVR) pathways [, ]. The deuterium substitution in this compound causes a change in vibrational frequencies due to the mass difference between hydrogen and deuterium. This isotopic shift helps in identifying specific vibrational modes and understanding how energy flows within the molecule. Furthermore, observing differences in bandwidths and decay rates of excited states between the two isotopologues can reveal the timescales and mechanisms of energy transfer between different vibrational modes.

Q3: How does this compound contribute to understanding photochemical reactions?

A4: this compound plays a crucial role in deciphering the photochemical pathways of phenol [, ]. Upon UV irradiation, both phenol and this compound undergo H/D atom elimination. By comparing the kinetic energy distribution and the rate of H/D atom loss from both isotopologues, researchers can distinguish between different reaction mechanisms, such as direct dissociation versus indirect dissociation pathways. The isotopic substitution allows for a clearer understanding of the specific bonds involved in the photochemical reaction and provides information on the time scales involved in these processes.

Q4: Are there any specific advantages of using this compound in synthesizing deuterated compounds?

A5: this compound serves as a valuable starting material in organic synthesis for introducing deuterium into molecules [, ]. Using established synthetic procedures, this compound can be transformed into various other deuterated aromatic compounds, including aniline-d5 and benzoic acid-d5. The deuterium atoms in these synthesized compounds act as valuable isotopic markers in subsequent studies, enabling researchers to track the fate of specific molecular fragments in chemical reactions, metabolic pathways, or biological systems.

Q5: What is the significance of vibrational projection analysis in comparing phenol and this compound?

A6: Vibrational projection analysis allows for a direct quantitative comparison between the vibrational modes of phenol and this compound []. This computational method assists in understanding the impact of deuterium substitution on the vibrational frequencies and mode forms of these molecules. By projecting the normal modes of one molecule onto the other, researchers can quantify the similarity and differences in their vibrational motions, providing deeper insights into the effects of isotopic substitution on molecular vibrations. This information is particularly useful for interpreting vibrational spectra and understanding the influence of isotopic substitution on chemical reactivity.

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